molecular formula C14H13N5O3S B2453507 1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034419-56-0

1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2453507
CAS No.: 2034419-56-0
M. Wt: 331.35
InChI Key: ZOZXIPARQCOELS-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a compound that brings together diverse chemical groups into one structure. Its complex molecular framework implies a range of properties and possible applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves multi-step organic synthesis methods, given the variety of functional groups and ring systems present. A typical synthetic approach may start with the construction of the pyridazine core, followed by the introduction of the oxo group at the 6-position. Subsequent steps would include the formation of the carboxamide linkage and finally, the integration of the thienopyrimidine moiety. Reaction conditions such as high temperatures, specific catalysts, or reagents might be necessary to achieve each transformation.

Industrial Production Methods: Industrial-scale production could leverage continuous flow chemistry to streamline the multi-step synthesis process. This approach optimizes reaction conditions, enhances yield, and reduces waste. Specific catalysts, solvents, and purification methods would be employed to ensure high-purity product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions at various sites, especially at the thienopyrimidine and pyridazine rings.

  • Reduction: : Reduction reactions could potentially target the oxo groups, leading to the formation of alcohol derivatives.

  • Substitution: : The nitrogen atoms and carboxamide group provide sites for nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are likely used to facilitate these reactions.

Major Products:
  • Oxidation Products: : Introduction of additional oxo groups or conversion to carboxylic acids.

  • Reduction Products: : Formation of secondary alcohols.

  • Substitution Products: : New derivatives with varied functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound could serve as a building block for creating novel molecules, given its rich functional group chemistry.

Biology: Biologically, it might interact with certain enzymes or receptors due to its structural similarity to known bioactive compounds, making it a candidate for drug development studies.

Medicine: In medical research, it could be investigated for potential therapeutic effects, targeting specific pathways or molecular targets implicated in diseases.

Industry: Industrially, it may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound's mechanism of action would depend on its interaction with biological targets. It might bind to active sites of enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require extensive research, including computational modeling and experimental validation.

Comparison with Similar Compounds

Similar Compounds:

  • 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: : Lacks the thienopyrimidine moiety.

  • 2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine: : Similar thienopyrimidine core but different functional groups.

Uniqueness: The combination of a pyridazine ring with a thienopyrimidine moiety and a carboxamide group makes 1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide unique

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-18-11(20)3-2-10(17-18)12(21)15-5-6-19-8-16-13-9(14(19)22)4-7-23-13/h2-4,7-8H,5-6H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXIPARQCOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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